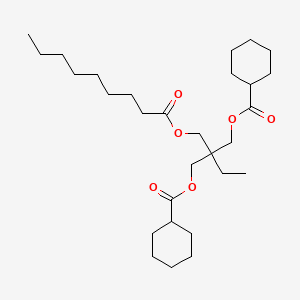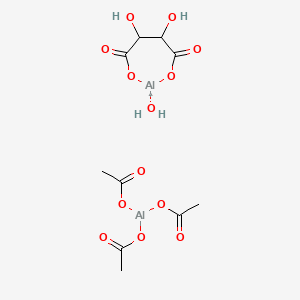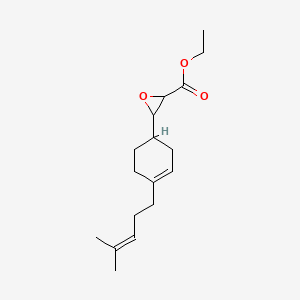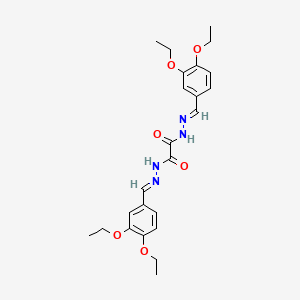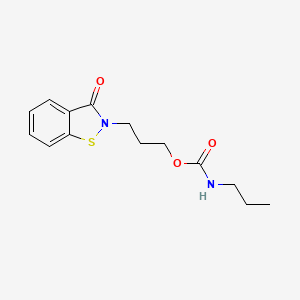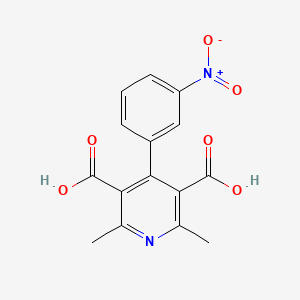
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a tetradecyloxy group attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with tetradecanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the tetradecyloxy group. The process can be summarized as follows:
- Dissolve cyanuric chloride in an appropriate solvent such as acetone.
- Add tetradecanol and a base such as sodium hydroxide to the solution.
- Stir the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: Decomposed products of the triazine ring.
Applications De Recherche Scientifique
2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6-phenylphenoxyethylamine
Comparison: 2,4-Dichloro-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of the tetradecyloxy group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipid solubility compared to its analogs. Additionally, the triazine ring provides a stable framework for various chemical modifications, enhancing its versatility in research and industrial applications.
Propriétés
Numéro CAS |
85665-57-2 |
|---|---|
Formule moléculaire |
C17H29Cl2N3O |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2,4-dichloro-6-tetradecoxy-1,3,5-triazine |
InChI |
InChI=1S/C17H29Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-17-21-15(18)20-16(19)22-17/h2-14H2,1H3 |
Clé InChI |
ADPXJENOKRHJCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


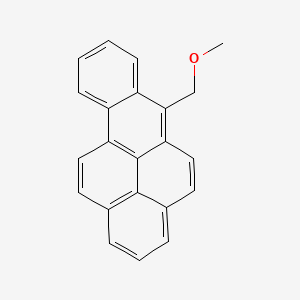
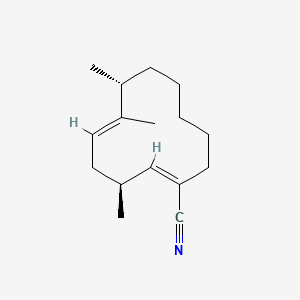
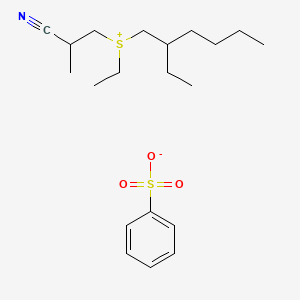
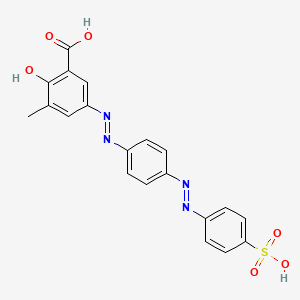
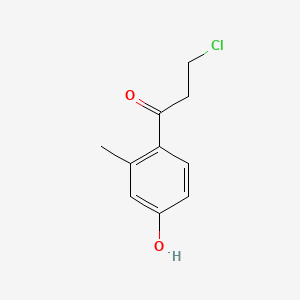
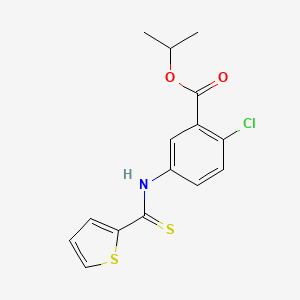
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
